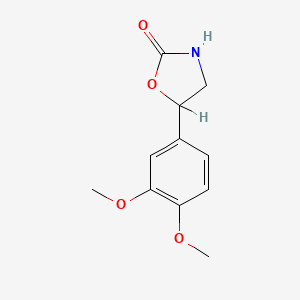
5-(3,4-Dimethoxyphenyl)-2-oxazolidinone
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)-2-oxazolidinone is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Oxazolidinones are recognized for their antibacterial properties, particularly against Gram-positive bacteria. The compound 5-(3,4-Dimethoxyphenyl)-2-oxazolidinone has been investigated for its efficacy against various bacterial strains.
Key Findings:
- Mechanism of Action: Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes. This mechanism is crucial for their antibacterial activity against resistant strains .
- Efficacy: Studies have shown that derivatives of oxazolidinones exhibit significant antibacterial activity at concentrations as low as 3.125 µg/ml, comparable to standard antibiotics like ciprofloxacin and linezolid .
Data Table: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |
|---|---|---|
| 7c | Staphylococcus aureus | 3.125 |
| 7d | Enterococcus faecium | 6.25 |
| 7e | Escherichia coli | 12.5 |
Antifungal Applications
In addition to antibacterial properties, oxazolidinones have shown potential antifungal activity.
Research Insights:
- Fungicidal Activity: Some studies indicate moderate antifungal activity against strains like Sclerotinia sclerotiorum and Gibberella zeae, with effective concentrations reaching up to 12.5 µg/ml .
- Structure-Activity Relationship: The structural modifications in oxazolidinones significantly influence their antifungal potency, providing a basis for further development of more effective agents .
Anticancer Applications
Recent research has explored the anticancer potential of this compound.
Case Studies:
- Cell Line Studies: Compounds derived from oxazolidinones have demonstrated significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
- Mechanism of Action: The anticancer activity is attributed to the induction of apoptosis in cancer cells while sparing normal cells, highlighting the therapeutic potential of this compound in cancer treatment.
Data Table: Anticancer Activity of Oxazolidinone Derivatives
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
Synthesis and Development
The synthesis of this compound has been optimized to enhance yield and purity.
Synthesis Insights:
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The oxazolidinone ring undergoes nucleophilic substitution at the nitrogen atom. The electron-donating methoxy groups on the phenyl ring enhance nucleophilicity, enabling reactions with electrophiles:
Example Reaction:
5-(3,4-Dimethoxyphenyl)-2-oxazolidinone reacts with acetyl chloride in the presence of Grignard reagents (e.g., phenylmagnesium bromide) to form N-acylated derivatives.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group facilitates electrophilic substitution at the para position relative to the methoxy groups:
Example Reaction :
Nitration with nitric acid/sulfuric acid produces 5-(3,4-dimethoxy-5-nitrophenyl)-2-oxazolidinone.
Ring-Opening Reactions
The oxazolidinone ring can undergo acid- or base-catalyzed ring opening:
Acidic Conditions
Reaction with HCl generates α-hydroxyamide derivatives:
-
Mechanism : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
-
Product : 2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl carbamate .
Basic Conditions
Treatment with NaOH results in cleavage to form a primary amine and CO₂:
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling :
this compound reacts with arylboronic acids to form biaryl derivatives.
Oxidation
The oxazolidinone ring is resistant to oxidation, but the methoxy groups can be demethylated:
Reduction
Catalytic hydrogenation reduces the oxazolidinone to a morpholine analog:
Functionalization at C5
Modifications at the C5 side chain are critical for pharmacological activity:
Acylation :
Reaction with chloroformates introduces carbamate groups:
Table 2: Functional Group Compatibility
Mechanistic Insights
Eigenschaften
CAS-Nummer |
66892-82-8 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-14-8-4-3-7(5-9(8)15-2)10-6-12-11(13)16-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FWUOYEHWFKJVPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CNC(=O)O2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













